N,N-dimethyl-4-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
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Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents . Its melting point, boiling point, and other physical properties could be determined experimentally .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S3.ClH/c1-23(2)31(27,28)17-7-5-16(6-8-17)21(26)25-11-9-24(10-12-25)14-20-22-18(15-30-20)19-4-3-13-29-19;/h3-8,13,15H,9-12,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZGVYHNTGPHKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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